2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic compound known for its intricate structure and diverse applications. Its unique molecular architecture, combining indole, thiazole, and pyridine moieties, lends itself to various chemical reactions and research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step synthetic procedures. One common method starts with the synthesis of the indole core, followed by functionalization to incorporate the 2-methoxyethyl group. The thiazole ring is then constructed through a cyclization reaction, and the final product is achieved by coupling the indole-thiazole intermediate with pyridin-3-ylmethylamine under suitable reaction conditions.
Industrial Production Methods
Scaling up this synthesis for industrial production often requires optimization of reaction conditions to improve yield and purity. This involves fine-tuning parameters such as temperature, solvent choice, and reaction time. Catalysts and other reagents may be used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups within the molecule to higher oxidation states.
Reduction: Typically involving the indole or thiazole rings.
Substitution: Commonly occurring at the pyridine or indole moieties.
Common Reagents and Conditions
Typical reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions vary but often involve moderate temperatures and solvents such as dichloromethane or ethanol.
Major Products Formed
The major products from these reactions depend on the type of reaction and the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer and infectious diseases.
Industry: Utilized in the synthesis of specialized materials and compounds.
Mechanism of Action
The mechanism by which 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. For instance, it may interfere with DNA replication in cancer cells or inhibit enzyme activity in bacterial pathogens.
Comparison with Similar Compounds
When compared to similar compounds, 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide stands out due to its unique combination of structural features and functional groups. Similar compounds include:
1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide: Differing in the position of the pyridine group.
2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide: Variation in the indole ring position.
2-(1-ethyl-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide: Featuring an ethyl group instead of the 2-methoxyethyl group.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)indol-2-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-27-10-9-25-18-7-3-2-6-16(18)11-19(25)21-24-17(14-28-21)20(26)23-13-15-5-4-8-22-12-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMHGRJIHSNDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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